N-2-Pyridinylalanine chemical structure and properties
N-2-Pyridinylalanine chemical structure and properties
An In-Depth Technical Guide to
Chemical Structure, Properties, and Applications in Drug Discovery[1][2]
Executive Summary
In the landscape of modern drug development, "Pyridinylalanine" refers to a critical class of non-canonical amino acids used to modulate the physicochemical and pharmacokinetic properties of peptide therapeutics and small-molecule drugs.[1]
Critical Nomenclature Distinction: Researchers must distinguish between two structural isomers often conflated in loose nomenclature:
-
3-(2-Pyridyl)-L-alanine (2-Pal): The side-chain analog where the phenyl ring of phenylalanine is replaced by a pyridine ring.[2] This is the dominant scaffold in drug discovery (e.g., Glucagon analogs, GPCR ligands) due to its ability to act as a polar phenylalanine isostere or a pH-sensitive histidine mimic.
-
N-(2-Pyridinyl)alanine: An
-arylated amino acid where the -amine nitrogen is substituted with a pyridine ring.[2] This is a specialized intermediate used in peptidomimetics to constrain backbone conformation.
This guide prioritizes 3-(2-Pyridyl)-L-alanine given its extensive utility in medicinal chemistry, while providing definitive structural data for the
Chemical Identity & Structural Analysis
2.1 Structural Disambiguation
The term "N-2-Pyridinylalanine" technically describes Structure B (below), but in commercial catalogs and colloquial laboratory usage, it frequently points to Structure A (the side-chain analog).[2]
| Feature | Structure A: 3-(2-Pyridyl)-L-alanine | Structure B: |
| Common Name | 2-Pal, Pyridylalanine, | |
| CAS Number | 37535-51-6 (L-isomer) | 76478-29-0 |
| Molecular Formula | ||
| Primary Utility | Bioisostere (Phe/His), Solubility Enhancer, Metal Chelation | Backbone constraint, Peptidomimetic scaffold |
| Electronic Nature | Electron-deficient aromatic side chain | Electron-donating amine substituent |
2.2 Visualization of Isomers
Figure 1: Structural comparison between the side-chain analog (left) and the N-arylated form (right).
Physicochemical Profile: 3-(2-Pyridyl)-L-alanine[1][2][3][4][6]
This section focuses on the side-chain analog (2-Pal), the primary tool for optimizing peptide drugs (e.g., GLP-1/Glucagon agonists).[2]
3.1 Key Properties Table
| Property | Value | Context & Causality |
| Molecular Weight | 166.18 g/mol | Small enough to replace Phe/His with minimal steric clash.[2] |
| LogP (Octanol/Water) | -2.4 (Experimental) | Significantly more hydrophilic than Phenylalanine (LogP ~1.38).[2] Causality: The pyridine nitrogen introduces polarity and H-bond accepting capability, improving aqueous solubility of hydrophobic peptides. |
| pKa (Pyridine N) | ~5.3 | Lower than Histidine (~6.0).[2] Utility: It remains uncharged at physiological pH (7.4) but becomes protonated in acidic environments (e.g., lysozymes), acting as a pH-switch. |
| pKa ( | 9.1 | Typical for |
| pKa ( | 1.8 | Typical for |
| Metal Affinity | High ( | The pyridyl nitrogen is a monodentate ligand.[2] Used to create "stapled" peptides via metal coordination. |
3.2 Electronic & Conformational Effects
-
Dipole Moment: The pyridine ring introduces a permanent dipole not present in phenylalanine. This can strengthen
interactions with electron-rich aromatic residues (e.g., Trp, Tyr) in the receptor binding pocket.[2] -
Solubility Enhancement: Replacing Phenylalanine with 2-Pal in hydrophobic patches of peptides (e.g., Glucagon regions) has been shown to increase aqueous solubility by >10-fold without disrupting helical structure [1].
Synthetic Methodologies
4.1 Synthesis of 3-(2-Pyridyl)-L-alanine (Negishi Coupling)
The most robust modern synthesis utilizes Negishi Cross-Coupling , pioneered by the Knochel and Buchwald groups.[2] This method avoids the harsh conditions of earlier glycine-enolate alkylations and preserves enantiopurity.[2]
Mechanism: Palladium-catalyzed coupling of an organozinc reagent (derived from protected iodo-alanine) with 2-bromopyridine.[2]
Figure 2: Negishi cross-coupling pathway for the synthesis of 3-(2-Pyridyl)-L-alanine.[2]
4.2 Synthesis of N-(2-Pyridinyl)alanine (Buchwald-Hartwig)
For the
-
Reagents: L-Alanine ester + 2-Bromopyridine.[2]
-
Catalyst: Pd(OAc)2 / BINAP.
-
Conditions: Base (Cs2CO3), Toluene, 100°C.
-
Outcome: High yield
-arylation with retention of chirality (if conditions are mild).[2]
Applications in Drug Design
5.1 Peptide Optimization (The "Solubility Switch")
2-Pal is frequently used to replace hydrophobic aromatic residues (Phe, Trp) in peptide therapeutics.[2]
-
Problem: Native peptides (e.g., Glucagon) aggregate/fibrillate at neutral pH due to hydrophobic patches.
-
Solution: Substitution with 2-Pal maintains the aromatic bulk required for receptor binding (Van der Waals contacts) but exposes the pyridyl nitrogen to solvent, forming water bridges.
-
Evidence: Glucagon analogs incorporating 2-Pal showed comparable biological potency to native glucagon but remained soluble at neutral pH, enabling liquid formulations [1].
5.2 Metal-Mediated Peptide Stapling
The 2-pyridyl side chain can coordinate transition metals (
-
Mechanism: Two 2-Pal residues placed at positions
and on an -helix can chelate a single metal ion.[2] -
Result: This "staples" the peptide into a rigid helical conformation, improving protease resistance and cell permeability.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3-(2-Pyridyl)-L-alanine
This protocol validates the incorporation of 2-Pal into a peptide chain using standard Fmoc chemistry.[2]
Reagents:
-
Fmoc-3-(2-pyridyl)-L-alanine (commercially available).[2]
-
Coupling Agent: HATU or DIC/Oxyma.
-
Resin: Rink Amide (for C-term amides).[2]
Step-by-Step Workflow:
-
Resin Swelling: Swell Rink Amide resin in DMF for 20 mins.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 mins) to remove Fmoc. Wash with DMF (5x).
-
Activation:
-
Dissolve Fmoc-3-(2-pyridyl)-L-alanine (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Note: Pre-activation time should be minimal (< 2 mins) to prevent racemization.[2]
-
-
Coupling: Add activated solution to resin. Shake at Room Temp for 45–60 mins.
-
Validation: Perform Kaiser Test. If blue (incomplete), recouple.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine if necessary.
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The pyridine ring is stable to TFA.
Protocol B: Negishi Coupling for Synthesis of 3-(2-Pyridyl)-alanine
Adapted from biological building block synthesis literature [2].
-
Zinc Insertion:
-
To a suspension of activated Zn dust (3.0 eq) in dry DMF under Argon, add
-Boc-3-iodo-L-alanine methyl ester (1.0 eq). -
Stir at room temperature until TLC shows consumption of starting material (~1-2 h).
-
-
Cross-Coupling:
-
Add 2-Bromopyridine (0.8 eq),
(2 mol%), and (8 mol%). -
Stir at 50°C for 12 hours.
-
-
Workup:
-
Quench with saturated
. Extract with EtOAc. -
Purify via silica gel chromatography (Hexane/EtOAc).[2]
-
Yield Expectation: 60–80%.
-
References
-
Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Source: Journal of Medicinal Chemistry (ACS).[2] URL:[Link][2]
-
Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Source: Organic Letters (ACS).[2] URL:[Link][2]
-
PubChem Compound Summary: 3-(2-Pyridyl)-L-alanine. Source: National Library of Medicine.[3][4] URL:[Link][2]
